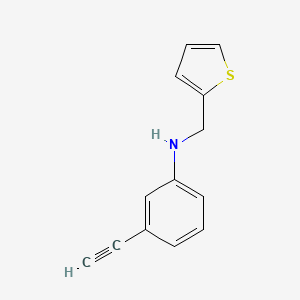

3-ethynyl-N-(thiophen-2-ylmethyl)aniline

CAS No.: 1019586-19-6

Cat. No.: VC3031204

Molecular Formula: C13H11NS

Molecular Weight: 213.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019586-19-6 |

|---|---|

| Molecular Formula | C13H11NS |

| Molecular Weight | 213.3 g/mol |

| IUPAC Name | 3-ethynyl-N-(thiophen-2-ylmethyl)aniline |

| Standard InChI | InChI=1S/C13H11NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 |

| Standard InChI Key | ODIYJJXDOWTSEO-UHFFFAOYSA-N |

| SMILES | C#CC1=CC(=CC=C1)NCC2=CC=CS2 |

| Canonical SMILES | C#CC1=CC(=CC=C1)NCC2=CC=CS2 |

Introduction

Chemical Identity and Structural Characteristics

3-ethynyl-N-(thiophen-2-ylmethyl)aniline is an aromatic amine derivative identified by the CAS Registry Number 1019586-19-6. The compound features a distinctive molecular structure characterized by an aniline core with an ethynyl group positioned at the 3-position of the aromatic ring and a thiophen-2-ylmethyl group attached to the nitrogen atom of the aniline .

Chemical Identifiers and Properties

The fundamental chemical identifiers and properties of 3-ethynyl-N-(thiophen-2-ylmethyl)aniline are presented in the following table:

| Property | Value |

|---|---|

| CAS Number | 1019586-19-6 |

| Molecular Formula | C₁₃H₁₁NS |

| IUPAC Name | 3-ethynyl-N-(thiophen-2-ylmethyl)aniline |

| InChI | InChI=1S/C13H11NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 |

| InChIKey | ODIYJJXDOWTSEO-UHFFFAOYSA-N |

| SMILES | C#CC1=CC(=CC=C1)NCC2=CC=CS2 |

| Typical Purity | ≥95% |

| Recommended Storage | 2-8°C |

The molecular structure features an ethynyl group (-C≡CH) at the 3-position of the aniline ring, creating a terminal alkyne functionality that contributes to the compound's reactivity profile. The nitrogen atom of the aniline is bonded to a methylene group that connects to a thiophene ring at its 2-position. This thiophene ring introduces sulfur-containing heterocyclic characteristics to the molecule .

Structural Features and Reactivity Determinants

The structural features of 3-ethynyl-N-(thiophen-2-ylmethyl)aniline contribute significantly to its chemical behavior:

-

The terminal alkyne (ethynyl) group serves as a reactive site for various coupling reactions, including Sonogashira, Glaser, and click chemistry protocols.

-

The secondary amine functionality (N-H) can participate in hydrogen bonding interactions and can be further functionalized.

-

The thiophene moiety, with its electron-rich character, influences the electronic properties of the molecule and can engage in π-stacking interactions.

-

The meta-position of the ethynyl group relative to the amine creates a specific electronic distribution that influences reactivity patterns.

These structural elements collectively determine the compound's physicochemical properties, including solubility, reactivity, and potential interactions with biological targets .

Synthesis Methodologies

The synthesis of 3-ethynyl-N-(thiophen-2-ylmethyl)aniline typically involves multiple steps and employs established organic chemistry protocols. While direct synthesis information for this specific compound is limited in the provided search results, general synthetic approaches can be inferred based on similar compounds and typical organic synthesis strategies.

Sonogashira Coupling Approach

Applications in Organic Synthesis

3-ethynyl-N-(thiophen-2-ylmethyl)aniline serves as a valuable building block in organic synthesis, offering multiple reactive sites for further functionalization and incorporation into complex molecular architectures.

Click Chemistry Applications

The terminal alkyne functionality in 3-ethynyl-N-(thiophen-2-ylmethyl)aniline makes it an excellent candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." This approach allows for the facile attachment of the compound to various azide-functionalized molecules, potentially enabling:

-

Conjugation to biomolecules (proteins, peptides, nucleic acids)

-

Surface functionalization of nanoparticles or materials

-

Construction of dendrimers and other complex architectures

-

Synthesis of triazole-containing compounds with potential biological activity

Medicinal Chemistry Significance

The structural features of 3-ethynyl-N-(thiophen-2-ylmethyl)aniline make it a compound of interest in medicinal chemistry research. Its potential therapeutic applications stem from the unique combination of functional groups that can interact with biological targets in specific ways.

Structure-Activity Relationship Considerations

The specific structural features of 3-ethynyl-N-(thiophen-2-ylmethyl)aniline may contribute to its biological activity profile through:

-

Enhanced lipophilicity due to the thiophene moiety, potentially improving membrane permeability

-

The rigid ethynyl group, which can serve as a spatial linker and influence the three-dimensional orientation of the molecule

-

The secondary amine functionality, which provides a point for hydrogen bonding interactions with target proteins

-

The meta-positioning of the ethynyl group relative to the amine, creating a specific electronic distribution that may influence binding characteristics

These structural elements collectively determine the compound's potential interactions with biological targets and its possible therapeutic applications in drug discovery efforts .

Materials Science Applications

Beyond medicinal chemistry, 3-ethynyl-N-(thiophen-2-ylmethyl)aniline and structurally related compounds have potential applications in materials science, particularly in the development of electrochromic and optoelectronic materials.

Research Methodologies and Analytical Characterization

The investigation and characterization of 3-ethynyl-N-(thiophen-2-ylmethyl)aniline typically employ various analytical techniques to confirm its structure, assess its purity, and evaluate its properties.

Structural Characterization Techniques

Typical analytical methods used for the characterization of 3-ethynyl-N-(thiophen-2-ylmethyl)aniline include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features

-

Infrared (IR) spectroscopy to identify functional groups, particularly the characteristic C≡C stretching of the ethynyl group

-

Mass spectrometry to determine molecular weight and fragmentation patterns

-

X-ray crystallography (if crystals can be obtained) to confirm three-dimensional structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume